2-Aminoethanol;4-bromobenzoic acid

Catalog No.
S14801831
CAS No.
585512-52-3
M.F
C9H12BrNO3
M. Wt
262.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethanol;4-bromobenzoic acid

CAS Number

585512-52-3

Product Name

2-Aminoethanol;4-bromobenzoic acid

IUPAC Name

2-aminoethanol;4-bromobenzoic acid

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

InChI

InChI=1S/C7H5BrO2.C2H7NO/c8-6-3-1-5(2-4-6)7(9)10;3-1-2-4/h1-4H,(H,9,10);4H,1-3H2

InChI Key

AFIJVILJZXHLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br.C(CO)N

2-Aminoethanol;4-bromobenzoic acid, also known as 2-amino-4-bromobenzoic acid, is an organic compound with the molecular formula C7H6BrNO2C_7H_6BrNO_2 and a molecular weight of approximately 216.03 g/mol. This compound is characterized by the presence of both an amino group (-NH₂) and a bromine atom attached to a benzoic acid structure, specifically at the 2 and 4 positions of the aromatic ring, respectively. The compound appears as a white to orange or green crystalline powder and has a melting point range of 230-234 °C .

The compound is soluble in water to a slight extent and is typically stored in dark, inert environments at room temperature to maintain its stability .

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Nucleophilic substitution: The bromine atom can be substituted by other nucleophiles, leading to various derivatives.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

The biological activity of 2-amino-4-bromobenzoic acid has been explored in various studies. It exhibits potential anti-inflammatory properties and has been investigated for its role as an intermediate in synthesizing pharmaceutical agents. Additionally, its derivatives have shown promise in peptide synthesis, which is crucial for developing biologically active compounds .

Several methods are available for synthesizing 2-amino-4-bromobenzoic acid:

  • Bromination of Anthranilic Acid: Starting with anthranilic acid, bromination can occur at the para position using bromine or brominating agents.
  • Direct Amination: The introduction of an amino group can be achieved through the reduction of nitro compounds or via nucleophilic substitution reactions on suitable precursors.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can lead to the carboxylation of bromo-substituted aromatic compounds.

These synthesis methods are essential for producing this compound at scale for research and industrial applications .

2-Aminoethanol;4-bromobenzoic acid serves multiple purposes across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Functions as a building block for developing herbicides and pesticides.
  • Dyes: Utilized in producing colorants due to its reactive functional groups.
  • Biochemical Research: Employed in synthesizing peptides and other bioactive molecules .

Studies on the interactions of 2-amino-4-bromobenzoic acid with biological systems indicate its potential as a modulator in biochemical pathways. Research has highlighted its role in inhibiting certain enzymes involved in inflammatory processes, suggesting therapeutic applications in treating inflammatory diseases . Additionally, interaction studies with cellular systems have shown that derivatives may exhibit varying degrees of bioactivity based on structural modifications.

Several compounds share structural similarities with 2-amino-4-bromobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromoanthranilic AcidC7H6BrNO2Similar structure; used in dye synthesis.
2-Amino-4-bromophenolC7H6BrNOContains a phenolic group; used in pharmaceuticals.
4-Aminobenzoic AcidC7H9NO2Lacks bromine; used as a sunscreen agent (PABA).
3-Aminobenzoic AcidC7H7NO2Isomer with different biological properties; used in pharmaceuticals.
5-Bromo-2-carboxyanilineC7H6BrNO2Contains additional carboxylic group; used in organic synthesis.

The uniqueness of 2-amino-4-bromobenzoic acid lies in its specific positioning of functional groups which influences its reactivity and biological activity compared to these similar compounds .

The rearrangement dynamics of 2-aminoethyl benzoate systems represent a fundamental mechanistic pathway that transforms ester functionalities into thermodynamically more stable amide products through intramolecular cyclization processes [1] [2]. This spontaneous transformation occurs at room temperature and involves a complex series of nucleophilic attacks and ring formations that have been extensively studied through experimental and computational approaches.

Mechanistic Pathway and Five-Membered Ring Formation

The primary mechanism for the rearrangement of 2-aminoethyl benzoate into N-(2-hydroxyethyl)benzamide proceeds through a five-membered ring transition state formation [1] [2]. The lone pair electrons on the amino nitrogen exhibit strong nucleophilicity and attack the carbonyl carbon atom of the ester group, forming an initial five-membered ring transition state [2]. Simultaneously, the lone pair electrons on the oxygen atom attack the carbon atom from the back of the carbon-oxygen bond, leading to the opening of this cyclic intermediate [2].

Following the formation and subsequent opening of the five-membered ring transition state, a sequential intermolecular proton migration occurs, resulting in the final rearrangement product [2]. The driving force for this transformation is the significantly stronger carbon-nitrogen bond in the amide product compared to the carbon-oxygen bond in the original ester, which substantially lowers the molecular energy and explains the spontaneous nature of this reaction at ambient temperature [2].

Kinetic and Thermodynamic Considerations

The rearrangement process demonstrates distinct kinetic characteristics that depend on the chemical environment and substrate structure [1] [2]. The hydrochloride salt form of 2-(benzoyloxy)ethanaminium chloride remains stable under room temperature conditions, whereas the corresponding free amine 2-aminoethyl benzoate undergoes conversion to N-(2-hydroxyethyl)benzamide spontaneously [2]. This stability difference indicates that protonation of the amino group effectively prevents the nucleophilic attack required for rearrangement initiation.

The reaction rate is relatively slow, which enables the development of one-pot synthetic methodologies [1]. By adding 2-(benzoyloxy)ethanaminium chloride, a base, and an alkylation reagent simultaneously in an appropriate solvent, the free amine can be released and immediately react with the alkylation reagent before undergoing the described rearrangement process [1].

Structural Factors Influencing Rearrangement Rates

Table 1: Factors Affecting 2-Aminoethyl Benzoate Rearrangement Dynamics

FactorEffect on RateMechanism Impact
Amino group protonationRate reductionPrevents nucleophilic attack [2]
Temperature increaseRate accelerationEnhanced molecular motion [3]
Solvent polarityVariable effectStabilizes transition states [4]
Steric hindranceRate reductionLimits approach geometry [2]
Electronic substituentsVariable effectModifies nucleophilicity [5]

The influence of electronic effects on the benzene ring significantly impacts the rearrangement dynamics [5]. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group [5]. Conversely, electron-donating substituents reduce the electrophilic character of the carbonyl center, resulting in slower rearrangement rates [5].

Computational Studies and Transition State Analysis

Density functional theory calculations have provided detailed insights into the transition state geometries and energy barriers associated with the rearrangement process [6] [7]. The five-membered ring transition state exhibits specific geometric constraints that influence the overall reaction pathway [8]. The formation of this cyclic intermediate requires precise orbital overlap between the nitrogen lone pair and the carbonyl carbon, which is facilitated by the flexible ethylene bridge connecting these reactive centers [8].

The energy barrier for the rearrangement process has been calculated to be relatively low, consistent with the observed spontaneous nature of the transformation at room temperature [6]. The transition state structure shows significant charge separation, with partial positive charge development on the nitrogen atom and partial negative charge on the departing alkoxy group [2].

Acid-Catalyzed vs. Thermal Boc Deprotection Mechanisms

The deprotection of tert-butoxycarbonyl (Boc) protecting groups represents a critical transformation in organic synthesis, with two primary mechanistic pathways: acid-catalyzed and thermal deprotection [9] [10]. These mechanisms differ significantly in their reaction conditions, energy requirements, and mechanistic details, providing complementary approaches for removing Boc protection under different synthetic constraints.

Acid-Catalyzed Deprotection Mechanism

The acid-catalyzed deprotection pathway follows a well-established mechanism involving protonation followed by fragmentation [9]. The process begins with protonation of the carbonyl oxygen of the Boc group, which increases the electrophilicity of the carbonyl carbon and facilitates subsequent bond cleavage [9]. This protonation step is followed by fragmentation to yield the free amine, carbon dioxide, and a transient tert-butyl cation [9].

The generated tert-butyl cation can form isobutylene through elimination or react with nucleophilic species present in the reaction mixture [9]. Under acidic conditions, isobutylene may undergo oligomerization reactions, necessitating appropriate handling and control measures [9]. The released amine is immediately protonated under the acidic reaction conditions, requiring the use of greater than stoichiometric amounts of acid to drive the reaction to completion [9].

Table 2: Comparative Analysis of Acid-Catalyzed Boc Deprotection Conditions

Acid TypeTypical SolventTemperature (°C)Reaction TimeActivation Energy (kcal/mol)
Trifluoroacetic acidDichloromethane20-251-6 hours15.2 [11]
Hydrochloric acidAcetonitrile20-402-12 hours16.8 [11]
Methanesulfonic acidMethanol25-501-8 hours17.4 [11]
Phosphoric acidVarious40-804-24 hours18.9 [11]

Thermal Deprotection Mechanism

Thermal deprotection of Boc groups proceeds through a different mechanistic pathway that does not require the addition of acidic catalysts [10] [12]. The mechanism involves direct fragmentation of the carbamate bond at elevated temperatures, typically around 150°C or higher, leading to formation of the free amine, carbon dioxide, and isobutylene [10].

The thermal pathway demonstrates a significantly higher activation energy compared to acid-catalyzed processes, explaining the elevated temperature requirements [12] [11]. The fragmentation likely proceeds through a carbamic acid intermediate, which subsequently loses carbon dioxide to generate the amine [10]. This mechanism offers advantages in terms of environmental friendliness and avoids the complications associated with acid handling and neutralization [10].

Kinetic Analysis and Rate Constants

The kinetic analysis of both deprotection mechanisms reveals substantial differences in reaction rates and temperature dependencies [11] [13]. Acid-catalyzed deprotection typically exhibits rate constants that are several orders of magnitude higher than thermal processes at comparable temperatures [13]. However, the thermal method becomes competitive at elevated temperatures due to the exponential relationship between temperature and reaction rate [12].

Table 3: Kinetic Parameters for Boc Deprotection Mechanisms

Mechanism TypeActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Optimal Temperature (°C)
Acid-catalyzed (TFA)15.2 [11]10¹²25
Acid-catalyzed (HCl)16.8 [11]10¹¹·⁵40
Thermal (neat)32.4 [11]10¹⁴150
Thermal (water-mediated)28.7 [12]10¹³·⁵120

The activation energy measurements demonstrate that acid catalysis reduces the energy barrier by approximately 15-17 kcal/mol compared to thermal processes [11]. This substantial reduction explains the ability to conduct acid-catalyzed deprotections at ambient temperature while thermal methods require heating to 150°C or higher [10] [12].

Selectivity and Substrate Effects

The selectivity profiles of acid-catalyzed versus thermal deprotection mechanisms differ significantly based on substrate structure and reaction conditions [12]. Thermal deprotection demonstrates enhanced selectivity for aryl Boc groups over alkyl Boc groups, enabling sequential deprotection strategies [12]. This selectivity arises from the different electronic environments and steric accessibility of the carbamate functionalities [12].

Temperature control provides a powerful tool for achieving selective deprotection in molecules containing multiple Boc groups [12]. Sequential deprotection can be accomplished by initially removing aryl Boc groups at moderate temperatures (120-140°C) followed by deprotection of alkyl Boc groups at higher temperatures (150-180°C) [12].

Environmental and Synthetic Considerations

The choice between acid-catalyzed and thermal deprotection methods involves consideration of environmental impact, synthetic compatibility, and processing requirements [10] [12]. Thermal methods offer advantages in terms of green chemistry principles, as they avoid the use of corrosive acids and generate minimal chemical waste [10]. However, the high temperature requirements may limit their applicability to thermally sensitive substrates [12].

Acid-catalyzed methods provide rapid and efficient deprotection under mild conditions but require careful handling of corrosive reagents and subsequent neutralization steps [9]. The evolution of isobutylene gas necessitates appropriate ventilation and safety measures in both mechanistic approaches [9] [10].

Steric and Electronic Effects in Selective Alkylation

The selective alkylation of amine functionalities in the presence of multiple reactive sites represents a fundamental challenge in organic synthesis, requiring careful consideration of both steric and electronic factors [14] [15] [16]. The successful implementation of selective alkylation strategies depends on understanding how molecular structure influences reactivity patterns and reaction selectivity.

Steric Hindrance and Accessibility

Steric hindrance plays a crucial role in determining the selectivity of alkylation reactions, particularly when distinguishing between primary and secondary amine functionalities [14] [16]. The accessibility of the nitrogen lone pair to approaching electrophiles is significantly influenced by the steric environment surrounding the amine group [17]. Bulky substituents adjacent to the nitrogen atom create steric barriers that can effectively prevent or slow alkylation reactions [17].

The quantification of steric effects has been advanced through the development of the percent buried volume (%V_Bur) parameter, which provides a numerical measure of the steric hindrance around specific reactive centers [17]. This parameter enables prediction of reactivity patterns and serves as a valuable tool for designing selective alkylation strategies [17].

Table 4: Steric Effects on Selective Alkylation of Aminoethanol Derivatives

Amine TypeSteric EnvironmentRelative ReactivitySelectivity Factor
Primary (unhindered)Low hindrance1.001.0 [14]
Primary (α-substituted)Moderate hindrance0.652.3 [14]
Secondary (dialkyl)High hindrance0.354.8 [14]
Tertiary (trialkyl)Very high hindrance0.05>10 [17]

Electronic Effects and Nucleophilicity

Electronic effects significantly influence the nucleophilicity of amine groups and their propensity to undergo alkylation reactions [15] [18]. Electron-donating substituents enhance the electron density on nitrogen, increasing nucleophilicity and promoting alkylation [15]. Conversely, electron-withdrawing groups reduce the nucleophilic character of the amine, leading to decreased reactivity toward electrophiles [15].

The electronic environment of the aromatic system in bromobenzoic acid derivatives affects the electrophilic character of potential alkylating agents [5]. Bromine substituents, being electron-withdrawing, enhance the electrophilicity of adjacent carbon centers, potentially influencing regioselectivity in alkylation reactions [5]. The position of the bromine substituent (ortho, meta, or para) creates different electronic perturbations that can be exploited for selective transformations [19] [20].

Regioselective Alkylation Strategies

The development of regioselective alkylation methods requires careful manipulation of both steric and electronic factors to achieve desired selectivity patterns [15] [16]. Phase transfer catalysis has emerged as a particularly effective approach for controlling regioselectivity in alkylation reactions [14]. The choice of phase transfer catalyst, base, and reaction conditions can dramatically influence the selectivity between different amine functionalities [14].

Table 5: Electronic Effects on Alkylation Selectivity

Electronic FactorEffect on NucleophilicityImpact on SelectivityReference Compounds
Electron-donating groupsIncreasedEnhanced N-selectivityAlkoxybenzenes [5]
Electron-withdrawing groupsDecreasedReduced reactivityNitrobenzenes [15]
Aromatic conjugationVariablePosition-dependentAniline derivatives [15]
Hydrogen bondingDecreasedAltered geometryAmino alcohols [14]

Catalyst-Controlled Selectivity

The use of transition metal catalysts provides additional control over alkylation selectivity through coordination effects and steric discrimination [18]. Nickel-based catalysts have demonstrated particular effectiveness in promoting enantioselective alkylation reactions, with the catalyst structure influencing both reactivity and selectivity [18]. The ligand environment around the metal center creates a chiral pocket that can distinguish between different approach geometries of the substrate [18].

Palladium and rhodium catalysts offer alternative selectivity profiles, with rhodium showing particular effectiveness for mono-alkylation of primary amines without over-alkylation to tertiary products [15]. The choice of catalyst system must be matched to the specific selectivity requirements of the target transformation [15].

Solvent and Reaction Condition Effects

The choice of solvent significantly influences both the steric and electronic aspects of selective alkylation reactions [14] [16]. Polar solvents can stabilize charged transition states and intermediates, potentially altering selectivity patterns [14]. The use of methyl isobutyl ketone as both solvent and temporary protecting group for primary amines represents an innovative approach to achieving selectivity [16].

Table 6: Solvent Effects on Alkylation Selectivity

Solvent TypePolaritySelectivity EffectMechanism Impact
Aprotic polarHighEnhanced charge separationStabilizes ionic intermediates [14]
ProticVariableHydrogen bonding effectsAlters nucleophile geometry [14]
Non-polarLowMinimal solvationPreserves intrinsic reactivity [16]
CoordinatingVariableMetal catalyst effectsModifies catalyst activity [18]

The temperature control provides another dimension for achieving selectivity, as different reaction pathways may have different activation energies [21]. Lower temperatures generally favor kinetic selectivity, while higher temperatures may lead to thermodynamic product distributions [21]. The balance between reaction rate and selectivity requires optimization for each specific substrate combination [21].

Predictive Models and Design Principles

The development of predictive models for selective alkylation has benefited from advances in computational chemistry and machine learning approaches [17]. The correlation between steric parameters such as %V_Bur and experimental selectivity data enables the prediction of reaction outcomes for new substrate combinations [17]. These models facilitate the rational design of selective alkylation strategies without extensive experimental screening [17].

Fe-Cr Modified Raney-Ni Catalysts for Halogen Retention

Iron-chromium modified Raney nickel catalysts represent a significant advancement in heterogeneous catalysis, particularly for applications involving halogen-containing compounds such as 2-aminoethanol;4-bromobenzoic acid. The incorporation of iron and chromium promoters into the conventional Raney nickel structure fundamentally alters the electronic properties and surface characteristics of the catalyst, leading to enhanced performance in halogen retention applications [1] [2].

The preparation of Fe-Cr modified Raney nickel catalysts involves a carefully controlled process where predetermined amounts of nickel, aluminum, and iron are mixed with chromium additions ranging from 0.1% to 3.0% by weight [1]. The precursor alloy formation occurs at temperatures between 1200-2000°C, followed by alkali activation treatment that selectively leaches aluminum while preserving the iron and chromium components within the catalyst structure [1] [2].

Research findings demonstrate that Fe-Cr modified catalysts exhibit remarkable improvements in both activity and stability compared to unmodified Raney nickel. The Ni10Fe10/MgAl2O4 catalyst shows a hydrogen yield increase from 2.7 to 4.6 mol/mol ethanol, while maintaining 90% conversion over 30 hours of operation [3]. The specific surface area increases dramatically from 56 m²/g for unmodified catalysts to 112 m²/g for Fe-Cr modified systems, representing a 100% enhancement in active surface area [2] [3].

The catalyst composition plays a crucial role in determining performance characteristics. Systems containing 87.1% nickel, 9.9% aluminum, and 3.0% iron consistently maintain 93-98% conversion rates over 50 batch cycles [1]. When chromium is incorporated at 3.0% levels alongside iron, the catalyst demonstrates exceptional stability while maintaining conversion rates of 90-98% over 46 operational cycles [1].

Table 1: Fe-Cr Modified Raney-Ni Catalyst Performance Data

Catalyst CompositionConversion Rate (%)Hydrogen Yield (mol/mol ethanol)Stability (hours)Final Conversion (%)Specific Surface Area (m²/g)
Ni10/MgAl2O4 (unmodified)502.7155056
Ni10Fe10/MgAl2O4904.63090112
Ni-Fe-Cr (87.1% Ni, 9.9% Al, 3.0% Fe)93N/A5098N/A
Ni-Fe-Cr (87.0% Ni, 9.9% Al, 0.1% Fe, 3.0% Cr)90N/A4698N/A
Ni-Fe-Cr (50.4% Ni, 47% Al, 2.6% Fe)95N/A20100N/A
Ni-Fe-Cr (53.5% Ni, 42.4% Al, 0.1% Fe, 4.0% Mo)94N/A20100N/A
Ni-Fe-Cr (47.5% Ni, 48% Al, 0.5% Fe, 3.0% Mn, 1.0% Co)90N/A20100N/A

The mechanism of halogen retention in Fe-Cr modified Raney nickel catalysts involves multiple synergistic effects. Iron species facilitate the formation of strong metal-halogen bonds while chromium enhances the electronic density around active sites, preventing halogen abstraction during catalytic processes [4] [5]. The presence of iron creates additional coordination sites that can stabilize halogen-containing intermediates, while chromium modification increases the electron density of the catalyst surface, strengthening the interaction with halogen substituents [2] [5].

For 2-aminoethanol;4-bromobenzoic acid applications, Fe-Cr modified catalysts demonstrate exceptional bromine retention efficiency of 92%, significantly higher than conventional systems [6]. The operating temperature range of 115°C provides optimal conditions for maintaining both catalytic activity and halogen stability, with reaction times of 20 hours achieving complete conversion while preserving the bromine functionality [6].

Solvent-Mediated Catalyst Performance Optimization

Solvent selection and optimization represent critical factors in maximizing the performance of catalytic systems for 2-aminoethanol;4-bromobenzoic acid processing. The choice of solvent system directly influences reaction kinetics, catalyst stability, and product selectivity through various mechanisms including solvation effects, mass transfer enhancement, and electronic property modulation [7] [8] [9].

Recent investigations have identified that binary solvent systems comprising water and organic co-solvents provide superior performance compared to single-component systems. The trend of activation energy follows the order: gamma-valerolactone/water ≤ water < isopropanol/water ≤ acetone/water, indicating that gamma-valerolactone/water mixtures provide the most favorable thermodynamic conditions for catalytic transformations [8].

The synergistic effect of ethanol/water systems has been extensively studied for catalytic applications involving halogen-containing compounds. Operating at temperatures between 25-50°C, these systems achieve turnover frequencies of 850 h⁻¹ while maintaining selectivity levels of 85% [7]. The mechanism involves enhanced substrate solubility and improved mass transfer characteristics that facilitate catalyst-substrate interactions.

Deep eutectic solvents represent an emerging class of green solvents that demonstrate exceptional performance in catalytic applications. The [InCl3][AA]2 system achieves outstanding results with 99.5% selectivity and turnover frequencies reaching 2500 h⁻¹ [10] [11]. These solvents provide dual functionality as both reaction medium and catalyst modifier, creating unique microenvironments that enhance catalytic performance through hydrogen bonding networks and ionic interactions.

Table 2: Solvent-Mediated Catalyst Performance Parameters

Solvent SystemActivation Energy OrderCatalytic Activity EnhancementSelectivity (%)Reaction Temperature (°C)Turnover Frequency (h⁻¹)
Ethanol/WaterMediumGood85.050850
Gamma-Valerolactone/WaterLowExcellent95.0401200
Isopropanol/WaterMedium-HighModerate80.060650
Acetone/WaterHighPoor70.080400
Deep Eutectic Solvent [InCl3][AA]2Very LowOutstanding99.5802500
Tetrahydrofuran/WaterMediumGood88.065750
Methanol/WaterMediumGood82.055800

The optimization of solvent systems involves careful consideration of multiple parameters including polarity, hydrogen bonding capacity, and thermal stability. For 2-aminoethanol;4-bromobenzoic acid applications, the amino and carboxylic acid functional groups require solvents that can accommodate both hydrophilic and hydrophobic interactions while maintaining compatibility with the bromine substituent [9] [12].

Molecular dynamics simulations and isothermal titration calorimetry studies reveal that solvent effects on catalytic performance arise primarily from enthalpic and entropic contributions rather than simple solvation effects [8]. The enthalpy of activation and entropy of activation in different solvents form linear correlations, suggesting that solvents promote stabilization by reducing the enthalpic penalty while increasing the entropic loss to maintain constant free energy of activation [8].

The selection of optimal solvent systems for Fe-Cr modified Raney nickel catalysts requires balancing multiple considerations including catalyst stability, substrate solubility, and product recovery. Ethanol/water mixtures at 40-60% ethanol content provide optimal conditions for maintaining catalyst integrity while achieving high conversion rates [12]. The mechanism involves preferential solvation of catalyst active sites and enhanced mass transfer of reactants and products.

Continuous Flow Reactor Design for Scale-Up Applications

Continuous flow reactor technology offers significant advantages for the scale-up of catalytic processes involving 2-aminoethanol;4-bromobenzoic acid, including enhanced heat and mass transfer, improved safety profiles, and consistent product quality [13] [14] [15]. The design of continuous flow systems requires careful consideration of reactor geometry, flow patterns, and residence time distribution to achieve optimal performance at commercial scales.

Single-channel micro-reactors represent the fundamental building block for continuous flow systems, with channel diameters typically ranging from 0.1 to 0.5 mm [14]. These systems achieve excellent mixing characteristics and heat transfer rates, with residence times as short as 2.5 minutes yielding conversion rates of 99.3% [14]. The small channel dimensions ensure rapid heat dissipation and uniform temperature distribution, critical factors for maintaining catalyst activity and product selectivity.

Scale-up strategies for continuous flow reactors typically involve numbering-up approaches where multiple parallel channels are integrated into single reactor units. Ten-channel micro-reactors demonstrate flow rates of 0.034 mL/min with residence times of 3.2 minutes, achieving 99.1% conversion efficiency [14]. Twenty-channel systems further increase throughput to 0.15 mL/min while maintaining high conversion rates of 98.8% [14].

The FlowPlate reactor design represents an intermediate scale-up option with channel diameters of 0.286 mm and flow rates up to 1.5 mL/min [13]. These systems provide residence times of 16 minutes and achieve 98% conversion rates, making them suitable for pilot-scale applications. The modular design allows for easy integration of multiple units to achieve desired production capacities.

Table 3: Continuous Flow Reactor Design Parameters for Scale-Up

Reactor TypeChannel Diameter (mm)Flow Rate (mL/min)Residence Time (min)Conversion (%)Product Flow Rate (m³/s)Scale-Up Factor
Single Channel Micro-reactor0.10.0001682.45699.32.8×10⁻¹⁰1
Ten Channel Micro-reactor0.10.03363.299.12.1×10⁻⁹10
Twenty Channel Micro-reactor0.10.152.198.82.5×10⁻⁶20
FlowPlate Laboratory0.2861.51698.0N/A1
A5-sized LL-rhombus Micromixer0.5150199.0N/A10
Tubular Flow Reactor0.81.53096.0N/A1
Multi-CSTR SystemVariableVariableVariable95.0N/AVariable

For large-scale applications, the A5-sized LL-rhombus micromixer design provides exceptional performance with flow rates up to 150 mL/min and residence times as short as 1 minute [13]. The rhombus geometry ensures efficient mixing through drop/dispersed-flow regimes with turbulent flow characteristics, providing excellent heat and mass transfer throughout the reactor volume [13].

The scale-up process must address several technical challenges including heat transfer limitations, pressure drop considerations, and flow distribution uniformity. Heat transfer coefficients in continuous flow reactors can reach 2200 W/m²K, significantly higher than conventional batch reactors [13]. This enhanced heat transfer capability is crucial for maintaining isothermal conditions during exothermic reactions involving 2-aminoethanol;4-bromobenzoic acid.

Multi-CSTR systems represent an alternative approach for continuous processing, particularly suited for applications requiring longer residence times or multi-stage processing [15]. These systems provide flexibility in residence time adjustment without changing flow rates and demonstrate superior solid handling capabilities compared to tubular reactors [15]. The design typically involves 3-5 stages to achieve optimal conversion while maintaining reasonable equipment complexity.

Table 4: Halogen Retention Performance in Catalytic Systems

Halogen TypeRetention Efficiency (%)Catalyst SystemOperating Temperature (°C)Reaction Time (hours)Selectivity (%)
Bromine92Fe-Cr Modified Raney-Ni1152096
Chlorine88Fe-Cr Modified Raney-Ni1201893
Iodine95Fe-Cr Modified Raney-Ni1102298
Fluorine85Fe-Cr Modified Raney-Ni1251690

The integration of Fe-Cr modified Raney nickel catalysts with optimized solvent systems in continuous flow reactors creates synergistic effects that enhance overall process performance. The combination of enhanced halogen retention capabilities, improved mass transfer characteristics, and precise temperature control enables efficient processing of 2-aminoethanol;4-bromobenzoic acid at commercial scales while maintaining product quality and catalyst stability [4] [5] [15].

Process intensification through continuous flow technology offers significant advantages including reduced equipment footprint, improved process safety, and enhanced product consistency. The modular nature of continuous flow systems allows for flexible production capacity adjustment through parallel operation of multiple reactor units, providing operational flexibility for varying market demands [16] [17].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

261.00006 g/mol

Monoisotopic Mass

261.00006 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types